4-(Trifluoromethyl)phenyl beta-D-glucopyranosiduronic acid
CAS No.: 176223-16-8
Cat. No.: VC0137692
Molecular Formula: C13H13F3O7
Molecular Weight: 338.235
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 176223-16-8 |
|---|---|
| Molecular Formula | C13H13F3O7 |
| Molecular Weight | 338.235 |
| IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-(trifluoromethyl)phenoxy]oxane-2-carboxylic acid |
| Standard InChI | InChI=1S/C13H13F3O7/c14-13(15,16)5-1-3-6(4-2-5)22-12-9(19)7(17)8(18)10(23-12)11(20)21/h1-4,7-10,12,17-19H,(H,20,21)/t7-,8-,9+,10-,12+/m0/s1 |
| Standard InChI Key | RNSOTMHOSNMJEN-GOVZDWNOSA-N |
| SMILES | C1=CC(=CC=C1C(F)(F)F)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Introduction
Chemical Structure and Properties
4-(Trifluoromethyl)phenyl beta-D-glucopyranosiduronic acid has the molecular formula C13H13F3O7 and a molecular weight of 338.235 g/mol. Its structure consists of a beta-D-glucopyranosiduronic acid moiety linked to a 4-(trifluoromethyl)phenyl group through a glycosidic bond. The presence of the trifluoromethyl group imparts distinctive electronic and steric properties to the molecule, enhancing its stability and influencing its interactions with biological targets.
Physical Properties
The physical properties of 4-(trifluoromethyl)phenyl beta-D-glucopyranosiduronic acid, as documented in scientific literature, are summarized in Table 1:
Chemical Structure Representation
The compound can be represented using several chemical notations:
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SMILES: c1cc(ccc1C(F)(F)F)O[C@H]2C@@HO
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InChI: InChI=1S/C13H13F3O7/c14-13(15,16)5-1-3-6(4-2-5)22-12-9(19)7(17)8(18)10(23-12)11(20)21/h1-4,7-10,12,17-19H,(H,20,21)/t7-,8-,9+,10-,12+/m0/s1
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IUPAC Name: (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-(trifluoromethyl)phenoxy]oxane-2-carboxylic acid
Chemical Reactions and Behavior
4-(Trifluoromethyl)phenyl beta-D-glucopyranosiduronic acid can participate in various chemical reactions typical for glucuronides, including hydrolysis and conjugation reactions.
Hydrolysis Reactions
Like other beta-D-glucuronides, this compound can undergo hydrolysis, particularly under enzymatic conditions. The beta-glycosidic bond can be cleaved by beta-glucuronidase enzymes, releasing the 4-(trifluoromethyl)phenol moiety and glucuronic acid. This property is particularly relevant in biological systems where glucuronidation serves as a detoxification mechanism.
Stability Considerations
The trifluoromethyl group enhances the stability of the compound compared to other phenyl glucuronides. The electron-withdrawing nature of the CF3 group affects the electronic distribution in the molecule, potentially influencing:
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Resistance to non-enzymatic hydrolysis
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Stability under various pH conditions
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Interaction with biological macromolecules
Biological and Pharmacological Applications
Glucuronides, including 4-(trifluoromethyl)phenyl beta-D-glucopyranosiduronic acid, play significant roles in drug metabolism and detoxification processes.
Role in Drug Metabolism Studies
The compound may serve as a model substrate or reference standard in studies of:
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Glucuronidation pathways mediated by UDP-glucuronosyltransferases (UGTs)
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Beta-glucuronidase activity in various tissues and biological fluids
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Metabolic fate of drugs containing trifluoromethylphenyl moieties
Pharmaceutical Applications
The unique properties imparted by the trifluoromethyl group may enhance its interaction with biological targets, potentially affecting:
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Pharmacokinetics and pharmacodynamics of related drugs
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Binding to drug transporters, particularly ATP-binding cassette transporters like MRP2 (ABCC2)
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Stability in biological fluids and tissues
Analytical Methods for Detection and Quantification
Several analytical techniques can be employed for the detection and quantification of 4-(trifluoromethyl)phenyl beta-D-glucopyranosiduronic acid in various matrices.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for structural characterization:
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¹H NMR can identify key proton signals, including those from the aromatic ring, anomeric position, and hydroxyl groups
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¹⁹F NMR provides specific information about the trifluoromethyl group
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¹³C NMR helps confirm the carbon skeleton structure
Chromatographic Techniques
For isolation and quantification, chromatographic methods are commonly employed:
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High-Performance Liquid Chromatography (HPLC) with UV detection
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Liquid Chromatography-Mass Spectrometry (LC-MS) for enhanced sensitivity and specificity
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Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization
Comparison with Related Compounds
4-(Trifluoromethyl)phenyl beta-D-glucopyranosiduronic acid belongs to a family of substituted phenyl glucuronides, each with distinct properties due to their unique substituents.
Structural Comparison
Table 2 provides a comparison of 4-(trifluoromethyl)phenyl beta-D-glucopyranosiduronic acid with related compounds:
Functional Differences
The presence of the trifluoromethyl group in 4-(trifluoromethyl)phenyl beta-D-glucopyranosiduronic acid influences its properties compared to other phenyl glucuronides:
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The strong electron-withdrawing effect of the CF3 group impacts the electronic distribution in the molecule
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This electronic effect may influence the stability of the glycosidic bond
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The hydrophobicity contributed by the trifluoromethyl group affects the compound's partition coefficient and membrane permeability
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These properties can lead to different behavior in biological systems compared to other glucuronides
Research Applications
4-(Trifluoromethyl)phenyl beta-D-glucopyranosiduronic acid has potential applications in various research fields:
Drug Metabolism and Pharmacokinetics
The compound can serve as:
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A reference standard for glucuronidation studies
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A model substrate for investigating enzyme kinetics of UGTs
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A tool for studying the influence of trifluoromethyl substituents on drug metabolism
Method Development
In analytical chemistry, it may be used for:
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Development of sensitive and specific methods for detecting glucuronide conjugates
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Validation of analytical procedures for metabolite identification
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Internal standardization in quantitative analyses of similar compounds
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